5-Bromo-3-chloromethyl-2-fluoropyridine
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Overview
Description
5-Bromo-3-chloromethyl-2-fluoropyridine is a chemical compound with the molecular formula C6H4BrClFN . It is stored at a temperature of 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The molecular weight of this compound is 224.46 . The InChI code for this compound is 1S/C6H4BrClFN/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, related compounds have been involved in various reactions. For example, 2-Bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Scientific Research Applications
Chemoselective Functionalization
The chemoselective functionalization of 5-bromo-3-chloromethyl-2-fluoropyridine showcases its utility in synthetic chemistry, particularly in catalytic amination. Research demonstrates that under catalytic conditions with palladium catalysis and specific bases, the bromide substitution product is favored with both secondary amines and primary anilines. This selectivity reverses in the absence of palladium catalysis, preferring substitution at the chloro position. Moreover, selective substitution of the fluoro group under SNAr conditions to achieve dihalo adducts illustrates the compound's versatility in creating complex molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Pentasubstituted Pyridines
This compound serves as a precursor in the synthesis of pentasubstituted pyridines, highlighting its significance in medicinal chemistry. A study elaborates on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, utilizing halogen dance reactions. This process enables the generation of pyridines with desired functionalities, indicating the compound's role in diversifying chemical libraries for drug development and other applications (Wu, Porter, Frennesson, & Saulnier, 2022).
Suzuki Coupling Reactions
The compound is instrumental in Suzuki coupling reactions, a cornerstone in organic chemistry for forming carbon-carbon bonds. Research into 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from this compound, underlines its utility in creating 3,5-disubstituted 2-fluoropyridines. These reactions yield products with high efficiency, showcasing the compound's role in constructing complex molecules crucial for pharmaceuticals and material science (Sutherland & Gallagher, 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-bromo-3-(chloromethyl)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBBUNAIOJHELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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